1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone

Catalog No.
S3049148
CAS No.
920389-39-5
M.F
C17H18ClN7O
M. Wt
371.83
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-...

CAS Number

920389-39-5

Product Name

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-chloroethanone

Molecular Formula

C17H18ClN7O

Molecular Weight

371.83

InChI

InChI=1S/C17H18ClN7O/c18-10-14(26)23-6-8-24(9-7-23)16-15-17(20-12-19-16)25(22-21-15)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2

InChI Key

XVLHRQYTERYJBA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CCl

Solubility

not available

Anticancer Agent Development

Synthesis of Fused Heterocyclic Compounds

A3 Adenosine Receptor Antagonists

Development of EGFR Inhibitors

Cardiovascular Therapeutics

Material Science Applications

Scientific Field: Material Sciences

Application Summary: The compound’s derivatives have applications in material sciences, particularly in the development of new materials with specific properties .

Methods of Application: These compounds are incorporated into materials to study their effects on the properties and functionalities of the materials .

Results Summary: The incorporation of these derivatives has led to the development of materials with improved characteristics, which could be beneficial for various industrial applications .

Targeting EGFR in Anticancer Therapy

Scientific Field: Medicinal Chemistry

Application Summary: This compound is utilized in the development of potent EGFR targeting anticancer agents. EGFR is a significant target in cancer therapy due to its role in cell proliferation and tumor growth .

Methods of Application: The compound is involved in the synthesis of novel fused triazolopyridopyrimidine derivatives, which are then tested for cytotoxicity against various cancer cell lines .

Results Summary: Some derivatives have shown potent anticancer activity, with IC50 values indicating strong inhibitory activity against EGFR, comparable to the reference drug Erlotinib .

CDK2 Inhibition for Cancer Treatment

Application Summary: Derivatives of this compound are synthesized as novel CDK2 inhibitors. CDK2 is an enzyme critical for cell cycle regulation, and its inhibition is a promising strategy for cancer treatment .

Methods of Application: The compound is used to design and synthesize small molecules with pyrazolopyrimidine and triazolopyrimidine scaffolds as CDK2 inhibitors .

Results Summary: The synthesized compounds have shown superior cytotoxic activities against various cancer cell lines, with IC50 values in the nanomolar range, indicating high potency .

A3 Adenosine Receptor Antagonism

Scientific Field: Molecular Pharmacology

Application Summary: The compound is a precursor in synthesizing selective A3 adenosine receptor antagonists, which have potential therapeutic applications in various diseases .

Methods of Application: It is used in the synthesis and molecular modeling studies of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines, targeting the A3 adenosine receptor .

Results Summary: The compounds exhibit selectivity and potency as A3 adenosine receptor antagonists, contributing to the development of new therapeutic agents .

Antiproliferative Agents with Hydrazone Moiety

Scientific Field: Chemotherapy

Application Summary: The compound is part of a group of antiproliferative agents that possess a hydrazone moiety, which is significant in the development of chemotherapy drugs .

Methods of Application: These compounds are synthesized and evaluated for their antiproliferative activity against cancer cell lines .

Results Summary: The derivatives with the hydrazone moiety have shown promising results as antiproliferative agents in preliminary studies .

LSD1 Inhibition for Therapeutic Applications

Scientific Field: Epigenetics

Application Summary: Triazolopyrimidine derivatives of the compound are investigated as novel LSD1 inhibitors. LSD1 is an enzyme involved in epigenetic regulation, and its inhibition is of interest for therapeutic interventions .

Methods of Application: The compound is used to design and synthesize derivatives that are evaluated for their ability to inhibit LSD1 .

Results Summary: Docking studies have indicated that these derivatives can effectively interact with LSD1, suggesting their potential as inhibitors .

XLogP3

1.7

Dates

Modify: 2023-08-18

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